molecular formula C12H13Cl2FN2O2 B2503294 4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-3,3-dimethylmorpholine CAS No. 1356765-34-8

4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-3,3-dimethylmorpholine

Cat. No.: B2503294
CAS No.: 1356765-34-8
M. Wt: 307.15
InChI Key: FZJXPPFJVJVROO-UHFFFAOYSA-N
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Description

The compound “4-(2,6-Dichloro-5-fluoropyridine-3-carbonyl)-3,3-dimethylmorpholine” is a complex organic molecule. It contains a pyridine ring which is a basic six-membered ring with one nitrogen atom. The pyridine ring in this compound is substituted with two chlorine atoms, one fluorine atom, and a carbonyl group . The carbonyl group is further linked to a morpholine ring, which is a six-membered ring containing one oxygen atom and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and morpholine rings would impart a certain degree of rigidity to the molecule . The electronegative chlorine and fluorine atoms would likely influence the electronic distribution within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The carbonyl group is typically quite reactive and could undergo various reactions . The presence of the halogens (chlorine and fluorine) might also make the compound susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would determine properties like solubility, melting point, boiling point, and stability .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

Properties

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)-(3,3-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2FN2O2/c1-12(2)6-19-4-3-17(12)11(18)7-5-8(15)10(14)16-9(7)13/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJXPPFJVJVROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1C(=O)C2=CC(=C(N=C2Cl)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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